

Applications of 13C labeled galactose in metabolic research.

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An In-depth Technical Guide to the Applications of 13C-Labeled Galactose in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactose, a C-4 epimer of glucose, is a critical monosaccharide primarily derived from the hydrolysis of lactose. Its metabolism is central to energy production and the biosynthesis of essential macromolecules. The use of stable isotopes, particularly Carbon-13 (13 C), has revolutionized the study of metabolic pathways in vivo. 13 C-labeled galactose serves as a powerful, non-radioactive tracer to quantitatively assess metabolic fluxes, evaluate organ function, and diagnose inborn errors of metabolism. This technical guide provides a comprehensive overview of the core applications of 13 C-labeled galactose in metabolic research, detailing experimental protocols, presenting quantitative data, and visualizing key pathways and workflows.

Core Application 1: Non-Invasive Liver Function Assessment

The ¹³C-Galactose Breath Test (GBT) is a well-established, non-invasive method for quantitatively assessing the functional capacity of the liver's cytosol.[1] The principle lies in the liver's primary role in galactose metabolism. After oral or intravenous administration, ¹³C-



galactose is metabolized, ultimately leading to the production of ¹³CO₂ which is exhaled in the breath. The rate of ¹³CO₂ exhalation directly reflects the liver's metabolic function.

The GBT is particularly useful for:

- Diagnosing and Staging Liver Cirrhosis: The test can accurately predict the severity of liver cirrhosis and shows a good correlation with the Child-Pugh score.[1][2]
- Assessing Liver Fibrosis: It has been used to evaluate the extent of liver fibrosis in patients with chronic hepatitis C.[1][3]
- Predicting Postoperative Complications: The GBT can help in predicting outcomes and monitoring liver regeneration in patients undergoing partial hepatectomy.[1]

Experimental Protocol: ¹³C-Galactose Breath Test (GBT) for Liver Function

This protocol is a synthesis of methodologies described in clinical research.[2][4][5]

- Patient Preparation:
 - Patients should fast for a minimum of 2-8 hours before the test. [4][6]
 - Water is permitted during the fasting period and the test.[4]
 - Patients should avoid smoking for at least one hour prior to the test.[6]
 - Diet should be free of ¹³C-enriched products (e.g., corn-based foods) for at least 24-48 hours prior to the test to ensure a steady baseline.[4]
- Baseline Sample Collection:
 - Two baseline breath samples are collected before the administration of ¹³C-galactose.
 - The patient takes a deep breath, holds it for approximately 3 seconds, and then exhales completely into a collection tube (e.g., glass Vacutainer).[4]
- Substrate Administration:



- A dose of 1-13C labeled galactose is administered orally, dissolved in water. Dosages can vary, with studies using 7 mg/kg or a fixed dose of 100 mg.[2][4]
- In some protocols, a larger dose of unlabeled carrier galactose (e.g., 25 g/m²) is coadministered to saturate the metabolic pathway, enhancing sensitivity.[2]
- Post-Administration Breath Sampling:
 - Breath samples are collected at regular intervals. A common schedule is at 30, 60, 90, and
 120 minutes post-ingestion, though some protocols extend sampling up to 4 hours.[2][4][5]
 - Patients should remain in a resting state throughout the test.[4]
- Sample Analysis:
 - The ¹³CO₂/¹²CO₂ ratio in the exhaled breath samples is measured using Isotope Ratio Mass Spectrometry (IRMS).
 - Results are often expressed as the cumulative percentage of the administered ¹³C dose recovered (CUMPCD) over a specific time, or as the percentage of the dose recovered per hour (%dose/h).[4][5]

Data Presentation: GBT in Liver Disease

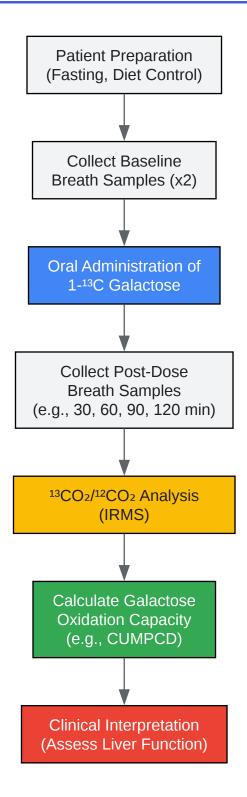
The following table summarizes representative quantitative data from studies using the GBT to differentiate between healthy subjects and patients with liver cirrhosis.



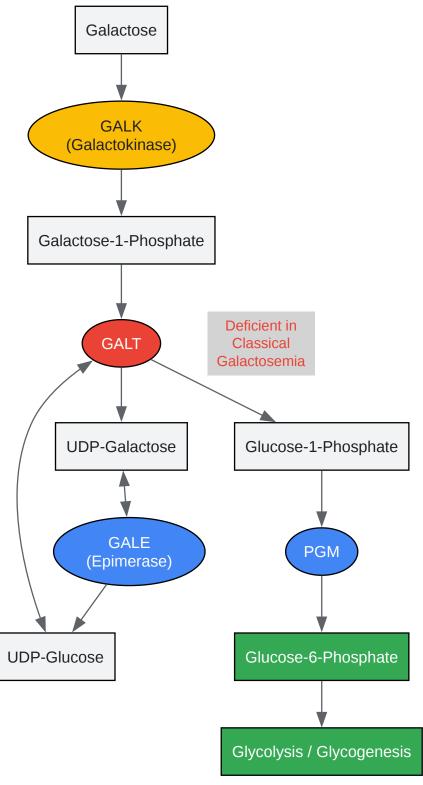
Patient Group	Parameter Measured	Value	Significance	Reference
Healthy Controls (n=10)	%dose/h	4.51 ± 0.18	P < 0.0001 vs. Patients	[3]
Chronic Hepatitis C Patients (n=50)	%dose/h	2.97 ± 0.14	[3]	
Healthy Controls (n=23)	2-hour CUMPCD	-	Sensitivity: 93%, Specificity: 87% for distinguishing cirrhosis	[2]
Liver Cirrhosis Patients (n=30)	2-hour CUMPCD	-	[2]	
No Cirrhosis	¹³ C-GBT %dose/h at 120 min	-	Sensitivity: 71.4%, Specificity: 85.0% for diagnosing cirrhosis	[5]
Compensated Cirrhosis	¹³ C-GBT %dose/h at 120 min	Significantly decreased	[5]	

Visualization: GBT Experimental Workflow



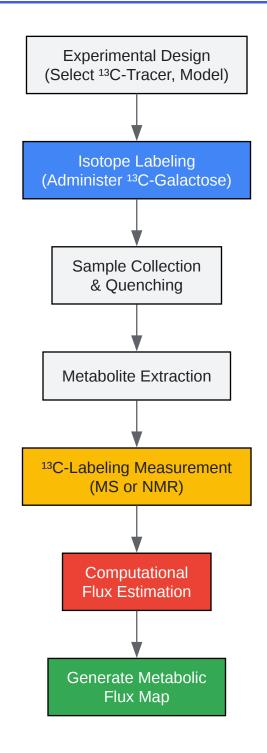






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